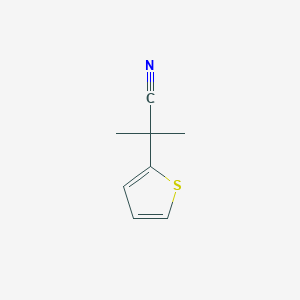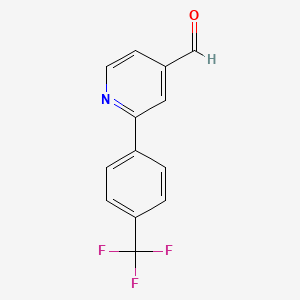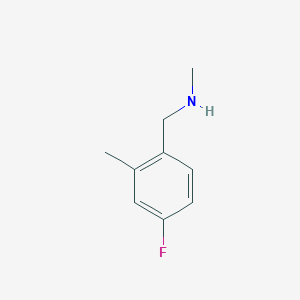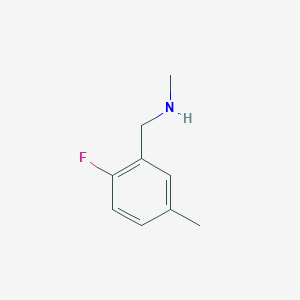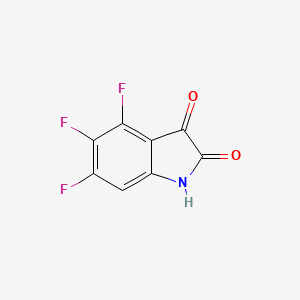
4,5,6-Trifluoroindoline-2,3-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Compounds
The synthesis of trifluoromethylated compounds, such as the creation of trifluoromethylated pyrazoles, is an important application of compounds similar to 4,5,6-trifluoroindoline-2,3-dione. This process involves selective protection and reaction with arylhydrazines, indicating the compound's utility in synthetic organic chemistry (Lyga & Patera, 1990).
Corrosion Inhibition
Compounds structurally related to 4,5,6-trifluoroindoline-2,3-dione have been studied for their potential in inhibiting corrosion of metals. This involves their interaction with metal surfaces and indicates the compound's significance in materials science and engineering (Chafiq et al., 2020).
Molecular Structure Analysis
The study of molecular and crystal structures of derivatives of 4,5,6-trifluoroindoline-2,3-dione is vital for understanding its chemical properties and potential applications. This includes determining molecular conformations and interactions, crucial for pharmaceutical and chemical research (Karalı, 2021).
Herbicide Development
Derivatives of 4,5,6-trifluoroindoline-2,3-dione have been utilized in the synthesis of herbicides, particularly in exploring novel inhibitors for weed control. This application demonstrates the compound's role in agricultural science and plant protection (Wang et al., 2014).
Polymer Science
In polymer science, reactive groups related to 4,5,6-trifluoroindoline-2,3-dione have been used in synthesizing hydrophilic-hydrophobic two-component polymer networks. This showcases the compound's relevance in the development of advanced materials (Weber & Stadler, 1988).
Natural Product Chemistry
The compound finds application in natural product chemistry and synthetic intermediates, as shown in the oxidation of steroidal 5-en-3β-ols into 4-ene-3,6-diones. This indicates its usefulness in synthesizing complex biological molecules (Hunter & Priest, 2006).
Peptide Synthesis
It's also used in peptide synthesis, demonstrating the compound's potential in biochemistry and medicinal chemistry (Zhang et al., 2015).
Biophysical Interactions
Studies on biophysical interactions, such as the stability of plasma proteins upon interaction with derivatives of 4,5,6-trifluoroindoline-2,3-dione, are important for understanding its pharmacological implications (Nerusu et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,5,6-trifluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDKZDRPORBMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676381 | |
| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trifluoroindoline-2,3-dione | |
CAS RN |
749240-64-0 | |
| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



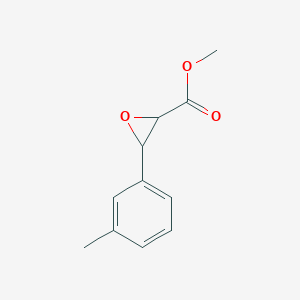
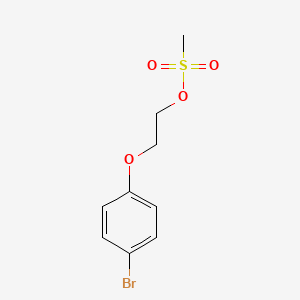
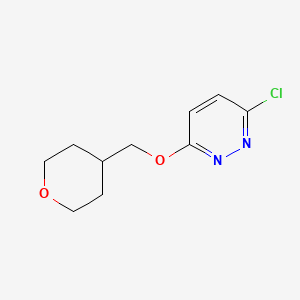
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)
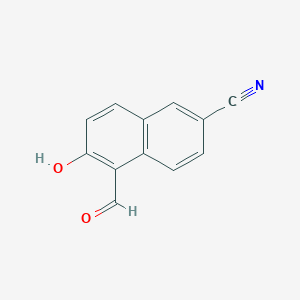
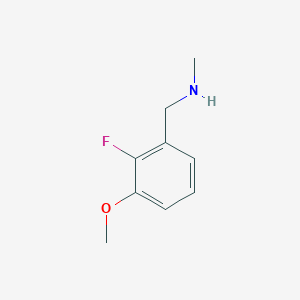
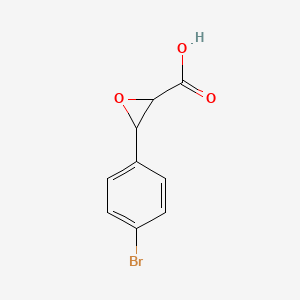
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
